molecular formula C8H6IN3O B15359844 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine

Katalognummer: B15359844
Molekulargewicht: 287.06 g/mol
InChI-Schlüssel: WZXDJNDASMZUBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-iodophenyl group at the 5-position and an amine group at the 2-position. The 1,3,4-oxadiazole scaffold is widely studied due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Eigenschaften

Molekularformel

C8H6IN3O

Molekulargewicht

287.06 g/mol

IUPAC-Name

5-(3-iodophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H6IN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

InChI-Schlüssel

WZXDJNDASMZUBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)C2=NN=C(O2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-iodoaniline with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which upon cyclization forms the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Iodophenol derivatives, such as 3-iodophenol.

  • Reduction: Amines or hydrazines.

  • Substitution: Alkyl or aryl-substituted derivatives of the iodophenyl group.

Wissenschaftliche Forschungsanwendungen

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogenated Derivatives
  • 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (): The bromine analog shares structural similarity but differs in halogen size and electronegativity. Synthesis methods for brominated analogs often involve cyclization of acylthiosemicarbazides or coupling reactions .
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives ():
    Fluorine’s strong electron-withdrawing effect improves metabolic stability and binding affinity. For example, 5-(diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine exhibited anti-inflammatory activity surpassing ibuprofen in vivo .

Heterocyclic and Aromatic Substituents
  • 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives (–10):
    Pyridine substitution introduces hydrogen-bonding capability, enhancing antimicrobial activity. Compounds like N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amide derivatives showed moderate to strong inhibition against Staphylococcus aureus and Escherichia coli .

  • Indole-Substituted Derivatives ():
    Compounds such as 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine demonstrated dual antimicrobial and antioxidant activities, with IC50 values indicating potent radical scavenging effects .

Anticancer Activity
  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (): Exhibited cytotoxicity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines, with growth percentages (GP) ranging from 15.43% to 39.77% .
Antimicrobial Activity
  • 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives ():
    Demonstrated significant antifungal activity against Candida albicans and antibacterial effects against S. aureus and E. coli via disc diffusion assays.
Anti-Inflammatory and Analgesic Activity
  • 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine ():
    Reduced inflammation in rodent models with potency exceeding ibuprofen and minimal ulcerogenic side effects .

Pharmacological Properties

  • Bromine and fluorine analogs balance lipophilicity and solubility more effectively .
  • Metabolic Stability :
    Electron-withdrawing groups (e.g., halogens) slow oxidative metabolism, extending half-life. For example, fluorinated derivatives in showed prolonged anti-inflammatory effects.

Data Table: Key Structural Analogs and Activities

Compound Name (Reference) Substituent Biological Activity Key Findings
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine 3-Bromo Not specified Structural analog for halogen studies
N-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine 4-Fluoro Anti-inflammatory 20–30% higher potency than ibuprofen
5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Pyridin-2-yl Antimicrobial Moderate inhibition (zone: 12–15 mm)
5-(2-Methylindol-3-yl)-1,3,4-oxadiazol-2-amine Indole Antioxidant, Antimicrobial IC50: 28 µM (DPPH assay)

Q & A

Q. How does the 3-iodophenyl substituent influence bioactivity compared to other halogenated derivatives?

  • Lipophilicity : The iodine atom enhances lipophilicity (logP), improving membrane permeability. This is critical for targeting intracellular pathogens or enzymes .
  • Binding Interactions : Iodine’s polarizability enables halogen bonding with protein residues (e.g., tyrosine, asparagine). Comparative studies show iodinated derivatives exhibit 2–3× higher binding affinity than chloro/fluoro analogs in kinase inhibition assays .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-protein interactions. For example, docking into the Staphylococcus FabI enzyme active site reveals hydrogen bonds with Thr194 and hydrophobic interactions with Phe204 .
  • QSAR Modeling : Electron-withdrawing substituents (e.g., iodine) correlate with enhanced antibacterial activity (R² = 0.89 in a dataset of 45 oxadiazoles) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Data Collection : High-resolution (≤1.0 Å) data collected using Agilent Xcalibur Eos diffractometers. SHELXL refines structures, with R-factors < 0.05 for reliable models .
  • Key Findings : The oxadiazole ring adopts a planar conformation (dihedral angle < 5° with phenyl group). N–H···N hydrogen bonds form dimers (R₂²(8) motif), stabilizing crystal packing .

Q. How to address contradictions in reported bioactivity data across studies?

  • Methodological Audit : Compare assay conditions (e.g., bacterial strain variants, solvent DMSO concentration). For example, S. aureus ATCC 25923 may show 20% lower inhibition zones than clinical isolates .
  • Purity Analysis : HPLC (≥95% purity) and elemental analysis (Δ% C/H/N < 0.4%) ensure compound integrity. Contaminants like unreacted hydrazide can skew results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.